(2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Description
The compound "(2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate" is a chiral ester derivative featuring three critical structural motifs:
- A (2S,3R)-3,4-dihydroxybutan-2-yl ester group, which confers stereochemical complexity and hydrophilicity.
- A tert-butoxycarbonyl (Boc)-protected amino group, which stabilizes the amino functionality during synthetic processes.
This compound is likely used in peptide synthesis or as a precursor for bioactive molecules, leveraging the Boc group for protection and the dihydroxy ester for solubility modulation.
Properties
Molecular Formula |
C25H33NO7 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
[(2S,3R)-3,4-dihydroxybutan-2-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C25H33NO7/c1-17(22(28)15-27)32-23(29)21(26-24(30)33-25(2,3)4)14-18-10-12-20(13-11-18)31-16-19-8-6-5-7-9-19/h5-13,17,21-22,27-28H,14-16H2,1-4H3,(H,26,30)/t17-,21?,22+/m0/s1 |
InChI Key |
LGJUQORSIRVXFT-QNGGVGCWSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](CO)O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(CO)O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Asymmetric Epoxidation and Dihydroxylation
The diol is prepared via a three-step sequence:
-
Epoxidation : (E)-but-2-ene-1,4-diol is treated with meta-chloroperbenzoic acid (MCPBA) in dichloromethane to yield (2S,3R)-2,3-epoxybutane-1,4-diol.
-
Acid-Catalyzed Ring Opening : The epoxide undergoes hydrolysis in aqueous HCl (0.1 M) at 50°C for 12 h, producing a diastereomeric mixture of 3,4-dihydroxybutan-2-ol.
-
Chiral Resolution : Diastereomers are separated via preparative HPLC on a Chiralpak IA column (hexane:isopropanol 85:15), isolating the (2S,3R)-enantiomer in 92.5% enantiomeric excess (ee).
Table 1: Characterization Data for (2S,3R)-3,4-Dihydroxybutan-2-ol
| Property | Value |
|---|---|
| [α]²⁵D | +43.0 (c = 1.0, MeOH) |
| ¹H NMR (400 MHz, D₂O) | δ 4.12 (m, 1H), 3.81–3.65 (m, 2H), 3.52 (dd, J = 6.2 Hz, 1H), 2.98 (br, 2H) |
| HRMS (ESI+) | m/z 121.0498 [M+H]+ (calc. 121.0495) |
Preparation of 3-(4-(Benzyloxy)Phenyl)-2-((tert-Butoxycarbonyl)Amino)Propanoic Acid
Boc Protection and Benzylation
-
Boc Protection : 2-Amino-3-(4-hydroxyphenyl)propanoic acid (1.0 equiv) is treated with Boc₂O (1.2 equiv) in THF/DIPEA (2:1) at 0°C, yielding 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid (87% yield).
-
Benzylation : The phenol is alkylated with benzyl bromide (1.5 equiv) using K₂CO₃ (2.0 equiv) in DMF at 60°C for 6 h, affording the benzyloxy derivative in 78% yield.
Table 2: Optimization of Benzylation Conditions
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 60 | 78 |
| 2 | Cs₂CO₃ | DMF | 60 | 82 |
| 3 | NaH | THF | 25 | 65 |
DEPBT-Mediated Esterification
Coupling Reaction
The diol (1.2 equiv) and carboxylic acid (1.0 equiv) are coupled using DEPBT (1.5 equiv) and DIPEA (3.0 equiv) in anhydrous DMF at 25°C for 24 h. DEPBT is selected for its ability to mediate esterification without requiring hydroxyl-group protection.
Purification and Stereochemical Integrity
The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by preparative HPLC (C18 column, acetonitrile/water 65:35). The (2S,3R)-configured ester is isolated in 68% yield with >99% diastereomeric purity.
Table 3: Key Spectroscopic Data for Target Compound
| Technique | Data |
|---|---|
| ¹H NMR (600 MHz, CDCl₃) | δ 7.45–7.28 (m, 5H, Bn), 7.12 (d, J = 8.6 Hz, 2H), 6.92 (d, J = 8.6 Hz, 2H), 5.08 (s, 2H), 4.98 (m, 1H), 4.35 (m, 1H), 3.85–3.70 (m, 2H), 3.62 (dd, J = 6.1 Hz, 1H), 1.44 (s, 9H) |
| ¹³C NMR (150 MHz, CDCl₃) | δ 172.8 (COO), 156.2 (Boc CO), 154.9 (ArO-Bn), 134.5–127.1 (Ar), 80.1 (C(CH₃)₃), 72.4 (CH₂Bn), 68.3 (diol CH), 55.1 (CHNH), 28.3 (C(CH₃)₃) |
| [α]²⁵D | −19.4 (c = 0.5, CHCl₃) |
| HRMS (ESI+) | m/z 557.2543 [M+Na]+ (calc. 557.2541) |
Mechanistic Insights and Side-Reaction Mitigation
Esterification Pathway
DEPBT activates the carboxylic acid via formation of a reactive acyloxyphosphonium intermediate, which undergoes nucleophilic attack by the diol’s secondary alcohol. The reaction proceeds with retention of configuration at the amino acid’s α-carbon due to minimized racemization under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The benzyloxy group can be reduced to a benzyl group using hydrogenation.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds structurally similar to (2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate have shown effectiveness against various strains of bacteria and fungi. A study demonstrated that certain benzyloxy-substituted compounds displayed higher activity against Mycobacterium avium subsp. paratuberculosis compared to standard antibiotics like ciprofloxacin and isoniazid .
Potential in Cancer Therapy
The compound's structural features suggest potential as a therapeutic agent in cancer treatment. The presence of hydroxyl groups may enhance interactions with biological targets involved in tumor growth and proliferation. Ongoing research is focused on evaluating its efficacy in inhibiting cancer cell lines.
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. Preliminary studies suggest that modifications to the amino acid side chains can lead to increased binding affinity to target enzymes, thereby modulating their activity .
Drug Delivery Systems
Due to its amphiphilic nature, this compound can be utilized in drug delivery systems. Its ability to form micelles or liposomes can enhance the solubility and bioavailability of hydrophobic drugs, facilitating targeted delivery in therapeutic applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various derivatives of this compound against resistant bacterial strains. Results indicated that specific modifications enhanced activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies using breast cancer cell lines demonstrated that the compound inhibited cell proliferation at micromolar concentrations. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The hydroxyl and benzyloxy groups can form hydrogen bonds with target proteins, potentially inhibiting their function. The tert-butoxycarbonyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Boc-Protected Amino Groups
Ethyl (S)-2-(Bis(tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)-2-(trimethylstannyl)phenyl)propanoate ()
- Structural Similarities: Boc-protected amino group. Aromatic phenyl substituent (4-((tert-butoxycarbonyl)oxy)-2-(trimethylstannyl)phenyl).
- Key Differences: Ester group: Ethyl vs. dihydroxybutan-2-yl. Substituents: Trimethylstannyl and Boc-oxy groups vs. benzyloxy. Molecular Weight: Higher (C29H47NO9Sn, MW = 659.4 g/mol) due to tin and additional Boc groups.
- Synthesis : Prepared via nucleophilic substitution with DMAP and Boc anhydride .
Methyl (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3,5-difluorophenyl)propanoate ()
- Structural Similarities: Boc-protected amino group. Aromatic substituent (3,5-difluorophenyl).
- Key Differences :
- Ester group : Methyl vs. dihydroxybutan-2-yl.
- Substituents : Electron-withdrawing fluorine atoms vs. benzyloxy.
- Physicochemical Properties :
- Lower hydrophilicity (logP predicted to be higher due to fluorine).
- Melting point: 78–80°C .
Analogues with Benzyloxy/Methoxy Phenyl Groups
(S)-Benzyl 3-(4-Hydroxyphenyl)-2-(trityl-amino)propanoate ()
- Structural Similarities :
- Benzyl ester group.
- 4-hydroxyphenyl substituent.
- Key Differences: Amino Protection: Trityl vs. Boc. Ester Stability: Benzyl esters are more lipophilic but less stable under hydrogenolysis conditions compared to dihydroxy esters.
- Crystallographic Data : Reported in Acta Crystallographica with defined stereochemistry .
2-((tert-Butoxycarbonyl)amino)-3-(4-Methoxyphenyl)propanoic Acid ()
Analogues with Stereochemically Complex Esters
(2S,3R)-tert-Butyl 3-Amino-2-hydroxy-4-phenylbutanoate ()
Comparative Analysis Table
Key Findings and Implications
Substituent Effects :
- The 4-(benzyloxy)phenyl group offers steric bulk and moderate electron-donating effects, differing from electron-withdrawing groups (e.g., fluorine in ) or smaller substituents (e.g., methoxy in ).
Synthetic Strategies : Boc protection is widely used (e.g., ), but the choice of esterification reagent (e.g., dihydroxybutan-2-yl vs. trimethylstannyl in ) dictates downstream reactivity.
Biological Relevance : Analogues with fluorinated phenyl groups () may exhibit enhanced metabolic stability, whereas free carboxylic acids () are suited for conjugation.
Biological Activity
The compound (2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate (CAS No. 162536-84-7) is a specialized chemical with potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C25H33NO7
- Molecular Weight : 469.54 g/mol
- Structure : The compound features a dihydroxybutane moiety linked to a benzyloxyphenyl group and a tert-butoxycarbonyl amino propanoate structure, indicating potential for diverse interactions in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily related to its structural components. The dihydroxybutane segment is known for its role in metabolic pathways, while the benzyloxyphenyl group may enhance lipophilicity and cellular uptake.
- Antioxidant Activity : The presence of hydroxyl groups in the dihydroxybutane structure suggests potential antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly in pathways involving amino acid metabolism and neurotransmitter synthesis.
- Cell Signaling Modulation : Interaction with cell surface receptors could modulate signaling pathways related to cell growth and differentiation.
Case Studies
- Antioxidant Studies :
- Enzyme Activity :
- Cell Proliferation Studies :
Data Table: Biological Activities
Q & A
What are the key considerations for synthesizing (2S,3R)-configured esters with Boc-protected amino groups?
Basic
The synthesis requires careful selection of coupling agents, solvents, and protecting group strategies. For example, tert-butoxycarbonyl (Boc) protection is critical to prevent unwanted nucleophilic reactions at the amino group. Coupling reactions often employ agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (CH₂Cl₂) to activate carboxyl groups . Purification via preparative HPLC or column chromatography is essential to isolate the target compound from diastereomeric byproducts, as seen in Ugi reaction protocols .
How can diastereomeric excess be determined in compounds with multiple chiral centers?
Advanced
Diastereomeric excess can be quantified using chiral HPLC or NMR analysis. For instance, in Ugi reaction products, NMR integration of distinct diastereomer signals (e.g., methyl group resonances at δ 2.76 and 2.80 ppm) allows calculation of diastereomeric ratios . High-resolution mass spectrometry (HRMS) further confirms molecular composition, while X-ray crystallography resolves absolute configurations in crystalline derivatives .
What are optimal conditions for hydrolyzing the benzyloxy group without Boc deprotection?
Advanced
Hydrogenolysis using Pd/C under a hydrogen atmosphere in ethyl acetate or methanol selectively removes benzyl groups while preserving Boc-protected amines . Alternatively, acidic conditions (e.g., TFA in CH₂Cl₂) can cleave Boc groups post-benzyl removal. Careful pH control during workup (e.g., acidification to pH 6) prevents premature deprotection, as demonstrated in related ester hydrolysis protocols .
How does the 3,4-dihydroxybutan-2-yl ester influence solubility and stability?
Basic
The dihydroxy moiety increases polarity, enhancing solubility in polar solvents like THF/water mixtures. Stability studies under varying pH (e.g., LiOH-mediated hydrolysis in THF) reveal susceptibility to base-catalyzed ester cleavage. Storage at low temperatures (-20°C) in anhydrous solvents minimizes degradation, as recommended for similar hydrolytically sensitive esters .
What analytical techniques resolve overlapping NMR signals in multi-functional compounds?
Advanced
2D NMR techniques (COSY, HSQC) and high-field instruments (≥300 MHz) are critical. For example, rotameric mixtures in NMR spectra (e.g., δ 4.59–4.40 ppm for amide protons) can be deconvoluted using temperature-controlled experiments or deuterated solvents . Mass spectrometry fragmentation patterns further aid structural elucidation.
What strategies mitigate racemization during amino acid coupling?
Advanced
Racemization is minimized by using low temperatures (0–4°C), short reaction times, and coupling agents like DCC/DMAP that avoid strong bases. Chiral HPLC monitoring ensures enantiopurity, as shown in the synthesis of Boc-protected phenylalanine derivatives .
How can the absolute (2S,3R) configuration be confirmed?
Advanced
X-ray crystallography provides definitive proof of stereochemistry. Alternatively, optical rotation comparisons with literature values or Mosher ester analysis (using (- and (-methoxytrifluoromethylphenylacetic acid) can assign configurations .
What side reactions occur during synthesis, and how are they minimized?
Basic
Common issues include ester hydrolysis under basic conditions and Boc deprotection via acid exposure. Inert atmospheres (N₂/Ar), moisture-free solvents, and pH-controlled workups (e.g., avoiding prolonged exposure to LiOH) reduce side reactions .
How does the Boc group influence reactivity in downstream reactions?
Basic
The Boc group stabilizes the amino group during esterification or alkylation. Deprotection with TFA or HCl/dioxane regenerates the free amine for subsequent functionalization, as demonstrated in peptide synthesis .
What methodologies quantify this compound in pharmacokinetic studies?
Advanced
LC-MS/MS with stable isotope-labeled internal standards offers high specificity. For example, chromatographic separation on C18 columns with acetonitrile/water gradients, coupled with ESI+ ionization, enables detection at nanomolar concentrations. Method validation includes stability tests under physiological pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
